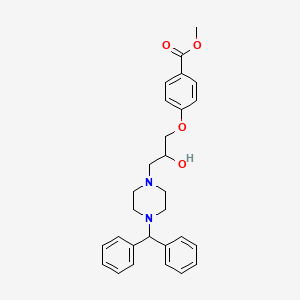

Methyl 4-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy)benzoate

Description

Methyl 4-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy)benzoate is a structurally complex organic compound characterized by three key moieties:

- A 2-hydroxypropoxy linker (introducing a polar hydroxyl group and influencing spatial conformation).

- A 4-benzhydrylpiperazine group (contributing to receptor-binding interactions due to its bulky, aromatic substituent).

Properties

IUPAC Name |

methyl 4-[3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O4/c1-33-28(32)24-12-14-26(15-13-24)34-21-25(31)20-29-16-18-30(19-17-29)27(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,25,27,31H,16-21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRYANWRESAJAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy)benzoate typically involves multiple steps, starting with the preparation of the benzhydrylpiperazine core This can be achieved through the reaction of diphenylmethanol with piperazine under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The benzoate ester group can be oxidized to produce the corresponding carboxylic acid.

Reduction: The piperazine ring can be reduced to form piperidine derivatives.

Substitution: The hydroxypropoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.

Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents are typically employed.

Major Products Formed:

Oxidation: Benzoic acid derivative

Reduction: Piperidine derivative

Substitution: Various substituted hydroxypropoxy derivatives

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and organic materials.

Biology: The benzhydrylpiperazine moiety is known for its biological activity, making this compound a candidate for drug discovery and development, particularly in targeting specific receptors or enzymes.

Industry: The compound's properties make it useful in the production of advanced materials and chemicals, contributing to innovations in material science and engineering.

Mechanism of Action

The mechanism by which Methyl 4-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy)benzoate exerts its effects involves its interaction with specific molecular targets. The benzhydrylpiperazine moiety can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness is best contextualized by comparing it to analogs from two categories: (1) benzhydrylpiperazine derivatives and (2) benzoate esters with heterocyclic or sulfonamide substituents.

Table 1: Structural and Physicochemical Comparison

Key Observations

Structural Diversity in Linkers and Substituents: The 2-hydroxypropoxy linker in the target compound contrasts with sulfonamide (6d, 6j), phenethylamino (I-6230), or phenethoxy (I-6473) linkers in analogs. This hydroxyl group may enhance solubility compared to hydrophobic sulfonamide or aromatic linkers .

Ester Group Variations :

- The methyl ester in the target compound differs from ethyl esters (e.g., I-6473). Methyl esters are generally more metabolically labile than ethyl esters, which could impact pharmacokinetics .

Thermal Stability :

- Benzhydrylpiperazine derivatives with sulfonamide linkers (6d–6j) exhibit higher melting points (132–230°C) compared to benzoate esters (e.g., I-6473), likely due to stronger intermolecular interactions (e.g., hydrogen bonding in sulfonamides) .

Molecular Weight and Complexity :

- The target compound’s estimated molecular weight (~500 g/mol) places it between simpler benzoate esters (e.g., I-6473 at ~370 g/mol) and highly substituted benzhydrylpiperazines (e.g., 6d at ~630 g/mol), suggesting a balance between bioavailability and structural complexity .

Implications for Research

The target compound’s hybrid structure merges features of benzhydrylpiperazine-based receptor modulators and benzoate ester prodrugs. Its 2-hydroxypropoxy linker may offer a unique balance of hydrophilicity and conformational flexibility compared to rigid sulfonamide linkers (6d–6j) or short-chain esters (I-6473).

Q & A

Basic: How can researchers optimize the synthesis of Methyl 4-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy)benzoate to achieve high yields and purity?

Answer:

Synthesis optimization requires precise control of reaction parameters:

- Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate coupling reactions but risk side-product formation.

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for nucleophilic substitutions involving piperazine derivatives .

- Catalysts : Use of coupling agents (e.g., HATU or EDCI) for amide or ester bond formation .

- Purification : Monitor reaction progress via thin-layer chromatography (TLC) and employ high-performance liquid chromatography (HPLC) for final purification .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry, particularly for the 2-hydroxypropoxy and benzhydrylpiperazine groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray crystallography : If crystalline forms are obtainable, this provides definitive bond angles and 3D conformation (e.g., angle data such as C43–C44–C45 = 118.30° in similar piperazine derivatives) .

- Computational modeling : Density functional theory (DFT) to predict electronic properties and optimize synthetic pathways .

Advanced: How can researchers address challenges in resolving contradictions between computational predictions and experimental data for this compound’s crystal structure?

Answer:

- Refinement of computational models : Adjust force fields in molecular dynamics simulations using experimental angle data (e.g., C–N–C bond angles in piperazine rings from X-ray studies) .

- Co-crystallization trials : Introduce co-formers (e.g., trifluoroacetate counterions) to stabilize crystalline forms and improve diffraction quality .

- Validation : Cross-reference computational results with experimental data (e.g., IR spectroscopy for hydrogen bonding patterns) .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting the benzhydrylpiperazine moiety?

Answer:

- Functional group modification : Replace benzhydryl with substituted aryl groups (e.g., fluorophenyl) to assess steric/electronic effects on receptor binding .

- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the 2-hydroxypropoxy group) .

- In vitro assays : Test analogs against relevant biological targets (e.g., GPCRs or kinases) to correlate structural changes with activity .

Advanced: How can researchers resolve discrepancies in biological activity data across different assay systems?

Answer:

- Standardize assay conditions : Control variables like pH, temperature, and solvent (e.g., DMSO concentration) to minimize artifacts .

- Use orthogonal assays : Combine enzyme inhibition assays with cell-based viability tests (e.g., MTT assays) to confirm activity .

- Probe metabolite interference : Conduct LC-MS/MS to identify degradation products or metabolites that may alter activity .

Advanced: What methodological approaches are used to study the compound’s pharmacokinetics (e.g., absorption, metabolism)?

Answer:

- In vitro ADME models : Use Caco-2 cell monolayers for permeability studies and liver microsomes for metabolic stability .

- Radiolabeling : Synthesize a ¹⁴C-labeled analog to track distribution and excretion in animal models .

- Plasma protein binding assays : Equilibrium dialysis to quantify binding affinity to human serum albumin .

Basic: How can researchers validate the purity of the synthesized compound before biological testing?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.